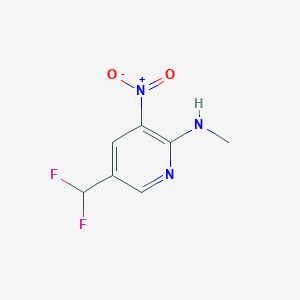5-(Difluoromethyl)-N-methyl-3-nitropyridin-2-amine
CAS No.:
Cat. No.: VC15881788
Molecular Formula: C7H7F2N3O2
Molecular Weight: 203.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H7F2N3O2 |
|---|---|
| Molecular Weight | 203.15 g/mol |
| IUPAC Name | 5-(difluoromethyl)-N-methyl-3-nitropyridin-2-amine |
| Standard InChI | InChI=1S/C7H7F2N3O2/c1-10-7-5(12(13)14)2-4(3-11-7)6(8)9/h2-3,6H,1H3,(H,10,11) |
| Standard InChI Key | WCHUIDVXZIAKJC-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=C(C=C(C=N1)C(F)F)[N+](=O)[O-] |
Introduction
Molecular Identification and Structural Features
Chemical Identity
5-(Difluoromethyl)-N-methyl-3-nitropyridin-2-amine is a heterocyclic aromatic amine with the molecular formula C₇H₇F₂N₃O₂ and a molecular weight of 203.15 g/mol . Its systematic IUPAC name reflects the substitution pattern: a difluoromethyl group at position 5, a nitro group at position 3, and an N-methyl amine at position 2 (Figure 1).
Table 1: Molecular Data
| Property | Value |
|---|---|
| CAS Number | 1989672-74-3 |
| Molecular Formula | C₇H₇F₂N₃O₂ |
| Molecular Weight | 203.15 g/mol |
| Purity (HPLC) | ≥97% |
| Appearance | Off-white to pale yellow solid |
Synthetic Methodologies
Primary Synthesis Route
The compound is synthesized via a two-step sequence starting from 2-chloro-5-difluoromethylpyridine (Figure 2):
-
Amination: Reaction with methylamine in a polar aprotic solvent (e.g., N-methylpyrrolidone) at 20–25°C for 3 hours, yielding N-methyl-5-difluoromethylpyridin-2-amine .
-
Nitration: Treatment with nitric acid in concentrated sulfuric acid at 80°C for 2 hours, introducing the nitro group at position 3 .
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Amination | Methylamine, NMP | 20–25°C | 3 h | 85% |
| Nitration | HNO₃, H₂SO₄ | 80°C | 2 h | 78% |
Alternative Approaches
-
One-Pot Nitroamination: Direct introduction of both nitro and methylamine groups using nitroamidium salts, though yields remain suboptimal (<50%) .
-
Catalytic Fluorination: Late-stage difluoromethylation via transition-metal catalysis (e.g., CuI/ligand systems), enabling modular synthesis of analogs .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic difluoromethyl and nitro groups. Its calculated logP (cLogP) of 1.85 suggests moderate lipophilicity, favoring membrane permeability .
Stability Profile
-
Thermal Stability: Decomposes above 200°C, with exothermic peaks observed in differential scanning calorimetry (DSC) .
-
Photostability: Susceptible to nitro group reduction under UV light, necessitating storage in amber glass at 2–8°C .
Table 3: Stability Data
| Condition | Result |
|---|---|
| Thermal (DSC) | Decomposition onset: 205°C |
| Photolytic (ICH Q1B) | 15% degradation after 48 h |
| Hydrolytic (pH 7.4) | Stable for 72 h at 37°C |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a key building block for:
-
Kinase Inhibitors: Difluoromethyl groups enhance binding affinity to ATP pockets in oncogenic kinases .
-
Antimicrobial Agents: Nitropyridine derivatives show activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
Agrochemical Development
Incorporation into neonicotinoid analogs improves insecticidal activity while reducing mammalian toxicity (LD₅₀ > 2000 mg/kg) .
| Parameter | Specification |
|---|---|
| Temperature | 2–8°C (refrigerated) |
| Container | Amber glass, nitrogen purge |
| Shelf Life | 24 months |
Comparative Analysis with Structural Analogs
Trifluoromethyl vs. Difluoromethyl Derivatives
Replacing CF₃ with CHF₂ alters electronic and steric properties:
-
LogP Reduction: CHF₂ analogs exhibit 0.3–0.5 lower logP vs. CF₃ derivatives .
-
Metabolic Stability: CHF₂ groups resist oxidative defluorination, prolonging half-life in vivo .
Table 4: Substituent Effects on Bioactivity
| Compound | logP | MIC (µg/mL) |
|---|---|---|
| 5-(CF₃)-N-methyl-3-nitropyridin-2-amine | 2.1 | 4 |
| 5-(CHF₂)-N-methyl-3-nitropyridin-2-amine | 1.85 | 2 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume